4-Chloro-2,6-bis(hydroxymethyl)phenol
Overview
Description
4-Chloro-2,6-bis(hydroxymethyl)phenol is a phenolic compound characterized by the presence of chlorine substitution at the para-position of the hydroxymethyl group. It is a colorless, crystalline solid with a molecular weight of 212.54 g/mol and a melting point of 122-124°C . This compound is significant due to its versatile applications in various fields, including pharmaceuticals, dyes, and other chemical industries.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2,6-bis(hydroxymethyl)phenol is the synthesis of Ochratoxin A , a toxic metabolite produced by Aspergillus ochraceus . This compound serves as an intermediate in the synthesis process .
Biochemical Pathways
This compound is involved in the biochemical pathway leading to the production of Ochratoxin A . Ochratoxins are toxic metabolites produced by Aspergillus ochraceus, a type of fungus
Result of Action
The primary result of the action of this compound is the production of Ochratoxin A . Ochratoxin A is a toxic metabolite known to be a contaminant in the environment and food .
Biochemical Analysis
Biochemical Properties
4-Chloro-2,6-bis(hydroxymethyl)phenol has been reported to interact with a wide range of anions in colorimetric or fluorometric detection
Molecular Mechanism
It is known to exert its effects through binding interactions with biomolecules and potentially through enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol typically involves the chlorination of 2,6-bis(hydroxymethyl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the para-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction parameters are crucial to achieving high purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized phenolic derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Scientific Research Applications
4-Chloro-2,6-bis(hydroxymethyl)phenol has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)-4-methylphenol: Similar structure but with a methyl group instead of chlorine.
2,6-Bis(chloromethyl)-4-methylphenol: Contains chloromethyl groups instead of hydroxymethyl groups.
Uniqueness
4-Chloro-2,6-bis(hydroxymethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both hydroxymethyl and chlorine groups allows for versatile chemical modifications and applications.
Properties
IUPAC Name |
4-chloro-2,6-bis(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMITUYZIACKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066149 | |
Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17026-49-2 | |
Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17026-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017026492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-m-xylene-2,α,α'-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-2,6-BIS(HYDROXYMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960CWM3IE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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